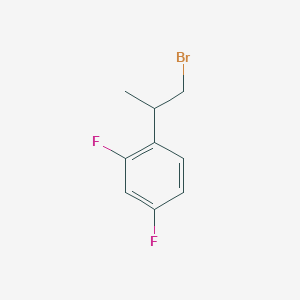
(r)-2-Amino-2-(3-chloro-4-(trifluoromethoxy)phenyl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-Amino-2-(3-chloro-4-(trifluoromethoxy)phenyl)ethan-1-ol is a chiral compound with significant potential in various scientific fields. Its unique structure, featuring an amino group, a chloro-substituted phenyl ring, and a trifluoromethoxy group, makes it an interesting subject for research in organic chemistry, medicinal chemistry, and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(3-chloro-4-(trifluoromethoxy)phenyl)ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-4-(trifluoromethoxy)benzaldehyde and an appropriate amine.
Reaction Conditions: The key step involves the reductive amination of the aldehyde with the amine in the presence of a reducing agent like sodium cyanoborohydride or hydrogen gas with a suitable catalyst.
Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the desired enantiomer.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, chiral resolution techniques or asymmetric synthesis methods may be employed to ensure the production of the desired enantiomer.
Análisis De Reacciones Químicas
Types of Reactions
®-2-Amino-2-(3-chloro-4-(trifluoromethoxy)phenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary amines or alcohols.
Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In organic chemistry, ®-2-Amino-2-(3-chloro-4-(trifluoromethoxy)phenyl)ethan-1-ol is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable in the development of new synthetic methodologies.
Biology
In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions. Its chiral nature makes it suitable for investigating stereoselective processes in biological systems.
Medicine
In medicinal chemistry, ®-2-Amino-2-(3-chloro-4-(trifluoromethoxy)phenyl)ethan-1-ol is explored for its potential as a pharmaceutical intermediate. Its structural features may contribute to the development of new drugs with improved efficacy and selectivity.
Industry
In the industrial sector, this compound can be used in the production of agrochemicals, polymers, and specialty chemicals. Its reactivity and stability make it a versatile intermediate for various industrial applications.
Mecanismo De Acción
The mechanism of action of ®-2-Amino-2-(3-chloro-4-(trifluoromethoxy)phenyl)ethan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the chloro and trifluoromethoxy groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- ®-2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-ol
- ®-2-Amino-2-(3-chloro-4-methoxyphenyl)ethan-1-ol
- ®-2-Amino-2-(3-chloro-4-nitrophenyl)ethan-1-ol
Uniqueness
Compared to similar compounds, ®-2-Amino-2-(3-chloro-4-(trifluoromethoxy)phenyl)ethan-1-ol stands out due to the presence of the trifluoromethoxy group. This group enhances the compound’s lipophilicity and metabolic stability, potentially leading to improved pharmacokinetic properties. Additionally, the trifluoromethoxy group can influence the compound’s electronic properties, affecting its reactivity and interaction with biological targets.
Propiedades
Fórmula molecular |
C9H9ClF3NO2 |
|---|---|
Peso molecular |
255.62 g/mol |
Nombre IUPAC |
(2R)-2-amino-2-[3-chloro-4-(trifluoromethoxy)phenyl]ethanol |
InChI |
InChI=1S/C9H9ClF3NO2/c10-6-3-5(7(14)4-15)1-2-8(6)16-9(11,12)13/h1-3,7,15H,4,14H2/t7-/m0/s1 |
Clave InChI |
IEIILWIPBWKNIJ-ZETCQYMHSA-N |
SMILES isomérico |
C1=CC(=C(C=C1[C@H](CO)N)Cl)OC(F)(F)F |
SMILES canónico |
C1=CC(=C(C=C1C(CO)N)Cl)OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


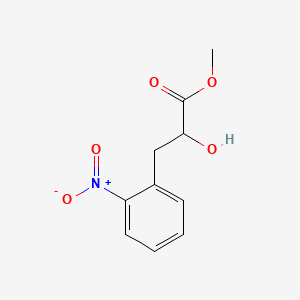
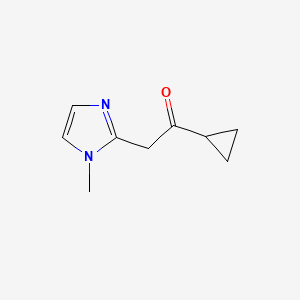
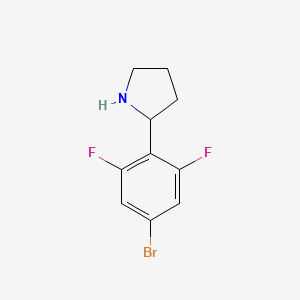


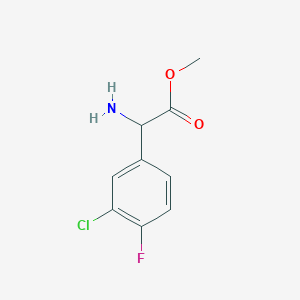
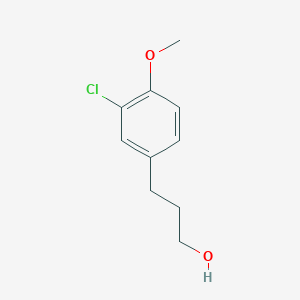

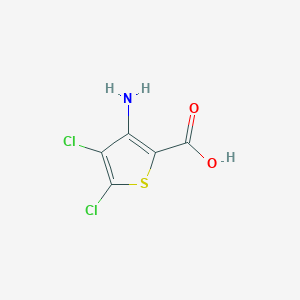

![7-Thia-1-azaspiro[4.4]nonane 7,7-dioxide](/img/structure/B13591350.png)
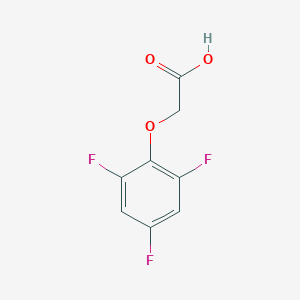
aminehydrochloride](/img/structure/B13591357.png)
